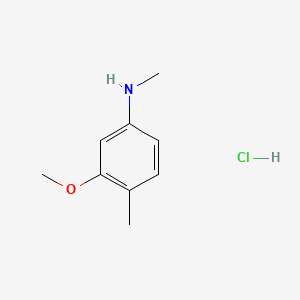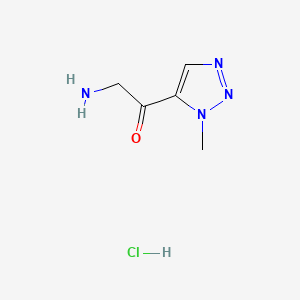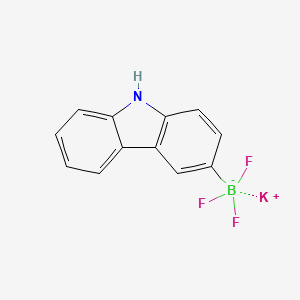
3,6-Difluoroazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoroazepane is a synthetic organic compound characterized by the presence of two fluorine atoms attached to the azepane ring Azepane, also known as hexahydroazepine, is a seven-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoroazepane typically involves the fluorination of azepane derivatives. One common method is the direct fluorination of azepane using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for better control over reaction parameters and improved safety compared to batch processes. The use of fluorine gas in combination with catalysts can also be explored for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Difluoroazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding azepane oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Azepane oxides.
Reduction: Partially or fully reduced azepane derivatives.
Substitution: Functionalized azepane derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
3,6-Difluoroazepane has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen atoms while imparting unique properties.
Medicine: Explored for its potential use in pharmaceuticals due to its ability to modulate biological activity.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,6-Difluoroazepane in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound can modulate various biochemical pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoroazepane: Another fluorinated azepane derivative with fluorine atoms at different positions.
4,4-Difluoroazepane: A compound with fluorine atoms at the 4-position of the azepane ring.
5,5-Difluoroazepane: A fluorinated azepane with fluorine atoms at the 5-position.
Uniqueness
3,6-Difluoroazepane is unique due to the specific positioning of fluorine atoms at the 3 and 6 positions, which can lead to distinct chemical and biological properties compared to other fluorinated azepanes. This unique positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H11F2N |
|---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
3,6-difluoroazepane |
InChI |
InChI=1S/C6H11F2N/c7-5-1-2-6(8)4-9-3-5/h5-6,9H,1-4H2 |
InChI-Schlüssel |
LNBJLIJRUAOZPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNCC1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)




![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)




![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)


